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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzoic acid

Cat. No.: B181678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-6-
methylbenzoic acid (CAS No: 21327-86-6), a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals. Understanding its spectroscopic signature is crucial for

quality control, reaction monitoring, and structural confirmation in research and development.

Chemical Structure and Properties
IUPAC Name: 2-chloro-6-methylbenzoic acid

Molecular Formula: C₈H₇ClO₂[1]

Molecular Weight: 170.59 g/mol [1]

Appearance: Pale cream to brown crystals or powder.

Spectral Data Summary
The following tables summarize the key spectral data obtained from various analytical

techniques.

Infrared (IR) Spectroscopy
Table 1: FT-IR Spectral Data of 2-Chloro-6-methylbenzoic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

~3000 Broad O-H stretch (Carboxylic acid)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium-Strong C=C aromatic ring stretch

~1300 Medium C-O stretch / O-H bend

~800 Strong C-Cl stretch

~750 Strong C-H out-of-plane bend

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data of 2-Chloro-6-methylbenzoic Acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-13 Singlet (broad) 1H COOH

~7.3-7.5 Multiplet 3H Aromatic CH

~2.4 Singlet 3H CH₃

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent

used for analysis can influence the exact chemical shifts.

Table 3: ¹³C NMR Spectral Data of 2-Chloro-6-methylbenzoic Acid
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Chemical Shift (δ) ppm Assignment

~170 C=O (Carboxylic acid)

~138 Aromatic C-Cl

~135 Aromatic C-CH₃

~132 Aromatic C-COOH

~131 Aromatic CH

~128 Aromatic CH

~126 Aromatic CH

~20 CH₃

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 2-Chloro-6-methylbenzoic Acid

m/z Relative Intensity (%) Assignment

170/172 High
[M]⁺˙ (Molecular ion peak with

isotopic pattern for Cl)

153/155 Medium [M-OH]⁺

138 Medium [M-H₂O]⁺˙

125 High [M-COOH]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation patterns are predicted based on typical behavior of benzoic acid

derivatives under electron ionization (EI).

Experimental Protocols
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The following are general protocols for obtaining the spectral data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid 2-Chloro-6-methylbenzoic acid is finely

ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-transform infrared spectrometer.

Data Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is recorded

typically over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is

recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-Chloro-6-methylbenzoic acid is dissolved

in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard

acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically

employed to simplify the spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC-MS).

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule,

typically using an electron energy of 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio (m/z).
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Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the

molecular ion and various fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Chloro-6-methylbenzoic acid.
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Caption: Workflow for the spectroscopic characterization of 2-Chloro-6-methylbenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b181678?utm_src=pdf-body
https://www.benchchem.com/product/b181678?utm_src=pdf-body-img
https://www.benchchem.com/product/b181678?utm_src=pdf-body
https://www.benchchem.com/product/b181678?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 2-Chloro-6-methylbenzoic acid | C8H7ClO2 | CID 88870 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-6-methylbenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181678#2-chloro-6-methylbenzoic-acid-spectral-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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